2-(1-methyl-1H-benzimidazol-2-yl)ethanol
CAS No.: 34734-29-7
Cat. No.: VC2466253
Molecular Formula: C10H12N2O
Molecular Weight: 176.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34734-29-7 |
|---|---|
| Molecular Formula | C10H12N2O |
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | 2-(1-methylbenzimidazol-2-yl)ethanol |
| Standard InChI | InChI=1S/C10H12N2O/c1-12-9-5-3-2-4-8(9)11-10(12)6-7-13/h2-5,13H,6-7H2,1H3 |
| Standard InChI Key | KGMYIIACRRXXIA-UHFFFAOYSA-N |
| SMILES | CN1C2=CC=CC=C2N=C1CCO |
| Canonical SMILES | CN1C2=CC=CC=C2N=C1CCO |
Introduction
Chemical Properties and Structure
Physical and Chemical Properties
2-(1-methyl-1H-benzimidazol-2-yl)ethanol exhibits specific physicochemical properties that influence its behavior in various chemical and biological environments. The anhydrous form has distinct characteristics compared to its dihydrate counterpart, as detailed in Table 1 below .
Table 1: Physicochemical Properties of 2-(1-methyl-1H-benzimidazol-2-yl)ethanol
| Property | Anhydrous Form | Dihydrate Form |
|---|---|---|
| CAS Number | 34734-29-7 | 1269104-97-3 |
| Molecular Formula | C₁₀H₁₂N₂O | C₁₀H₁₆N₂O₃ |
| Molecular Weight | 176.21 g/mol | 212.249 g/mol |
| Exact Mass | 176.09500 | Not specified |
| Polar Surface Area (PSA) | 38.05000 | Not specified |
| LogP | 1.10810 | Not specified |
| HS Code | 2933990090 | Not specified |
The compound demonstrates moderate lipophilicity as indicated by its LogP value of approximately 1.11, suggesting a balanced distribution between aqueous and lipid phases . This property is particularly significant for pharmaceutical applications as it affects absorption, distribution, metabolism, and excretion (ADME) parameters. The relatively low polar surface area (PSA) of 38.05 further indicates potential for good membrane permeability, an important consideration for drug development .
Structural Characteristics
The structural features of 2-(1-methyl-1H-benzimidazol-2-yl)ethanol contribute significantly to its chemical reactivity and biological activity. The compound consists of three key components: a benzimidazole core, a methyl substituent at the N-1 position, and an ethanol chain at the C-2 position.
The benzimidazole scaffold contains a benzene ring fused to an imidazole ring, creating a planar, aromatic heterocyclic system with distinct electronic properties. The N-1 methyl group modifies the electronic distribution within the imidazole ring, potentially affecting hydrogen bonding capabilities and interaction with biological targets. The ethanol side chain at the C-2 position introduces a hydroxyl functional group, providing opportunities for hydrogen bond formation and further derivatization.
The structural characteristics can be represented by the following SMILES notation: CN1C2=CC=CC=C2N=C1CCO, which describes the precise arrangement of atoms within the molecule. The InChI representation (InChI=1S/C10H12N2O/c1-12-9-5-3-2-4-8(9)11-10(12)6-7-13/h2-5,13H,6-7H2,1H3) provides a standardized way to encode the chemical structure, facilitating database searches and structural analysis.
Synthesis and Preparation
The synthesis of 2-(1-methyl-1H-benzimidazol-2-yl)ethanol typically involves the reaction of 1-methylbenzimidazole with ethylene oxide or similar reagents under controlled conditions. While specific synthetic routes may vary depending on laboratory protocols and desired outcomes, several general approaches have been documented.
One common synthetic pathway begins with 1-methylbenzimidazole as the starting material, which undergoes nucleophilic addition with ethylene oxide. The reaction proceeds through the attack of the nucleophilic C-2 position of the benzimidazole on the epoxide ring of ethylene oxide, resulting in ring-opening and formation of the ethanol side chain.
Alternative synthetic routes may involve:
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The reaction of N-methyl-1,2-phenylenediamine with 3-hydroxypropionic acid or its derivatives
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Cyclization of appropriately substituted o-phenylenediamine derivatives with ethanol-containing reagents
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Functionalization of pre-formed benzimidazole derivatives through C-2 alkylation reactions
For the dihydrate form, additional steps involving controlled hydration are required. The dihydrate crystallizes with two water molecules per molecule of 2-(1-methyl-1H-benzimidazol-2-yl)ethanol, forming specific hydrogen bonding networks that stabilize the crystal structure.
The synthetic methods typically yield products with high purity, though purification steps such as recrystallization, column chromatography, or preparative HPLC may be necessary to achieve analytical grade standards. The choice of synthetic route often depends on factors such as available starting materials, desired scale, and specific requirements for the final product.
Biological Activity and Applications
Pharmaceutical Research Applications
2-(1-methyl-1H-benzimidazol-2-yl)ethanol has demonstrated significance in pharmaceutical research, particularly as a lead compound or intermediate in drug discovery efforts. The benzimidazole scaffold has a well-established history in medicinal chemistry, serving as the core structure for numerous clinically approved drugs including antihistamines, antiparasitics, and proton pump inhibitors.
Research into the biological activities of 2-(1-methyl-1H-benzimidazol-2-yl)ethanol has suggested potential in several therapeutic areas, although specific activity profiles remain under investigation. The compound's structural features, particularly the hydroxyl group, provide opportunities for further derivatization to modulate pharmacological properties and target specificity.
In medicinal chemistry, the compound serves as a valuable scaffold for developing structure-activity relationships (SAR), with modifications possible at multiple positions:
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Functionalization of the hydroxyl group through esterification or etherification
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Substitution on the benzene ring to modulate electronic properties
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Replacement of the N-methyl group with other alkyl or functional groups
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Introduction of additional functional groups at available positions
These modifications can lead to derivatives with enhanced potency, selectivity, or pharmacokinetic properties, expanding the utility of the basic scaffold in drug discovery programs.
Related Compounds and Derivatives
Several compounds structurally related to 2-(1-methyl-1H-benzimidazol-2-yl)ethanol have been reported in the literature, each with distinct properties and potential applications. Table 2 presents a comparison of these related compounds.
Table 2: Comparison of 2-(1-methyl-1H-benzimidazol-2-yl)ethanol with Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Structural Distinction |
|---|---|---|---|---|
| 2-(1-methyl-1H-benzimidazol-2-yl)ethanol | 34734-29-7 | C₁₀H₁₂N₂O | 176.21 g/mol | Standard form |
| 2-(1-methyl-1H-benzimidazol-2-yl)ethanol dihydrate | 1269104-97-3 | C₁₀H₁₆N₂O₃ | 212.249 g/mol | Contains two water molecules |
| [2-(1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride | 138078-14-5 | C₁₀H₁₅Cl₂N₃ | 248.1522 g/mol | Amine group instead of hydroxyl, with HCl salt |
| 2-[(1-methyl-1H-benzimidazol-2-yl)amino]ethanol | 57262-39-2 | C₁₀H₁₃N₃O | 191.23 g/mol | Contains amino linkage between benzimidazole and ethanol |
| 1-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethanol | N/A | C₁₇H₁₈N₂O | 266.34 g/mol | Contains 2-methylbenzyl at N-1 position and secondary alcohol |
These related compounds demonstrate the versatility of the benzimidazole scaffold and how structural modifications can lead to diverse compounds with potentially different biological activities and applications .
The [2-(1-methyl-1H-benzimidazol-2-yl)ethyl]amine derivative, for instance, can be synthesized from N-methylbenzene-1,2-diamine and β-alanine, with yields reported around 97% . This amine derivative offers different reactivity patterns compared to the alcohol, particularly in nucleophilic substitution reactions and amide bond formations.
The compound 2-[(1-methyl-1H-benzimidazol-2-yl)amino]ethanol features an additional nitrogen atom linking the benzimidazole core to the ethanol moiety, potentially altering hydrogen bonding patterns and introducing different pharmacophore features .
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